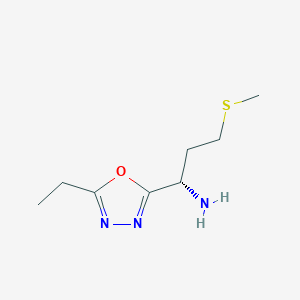
4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of 3-aminopyridine with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and involves heating the mixture to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazine derivatives such as:
- 4-Amino-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
- 4-Amino-6-(pyridin-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
- 4-Amino-6-(quinolin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Uniqueness
What sets 4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyridin-3-yl group may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C8H9N5S |
|---|---|
Molekulargewicht |
207.26 g/mol |
IUPAC-Name |
4-amino-2-pyridin-3-yl-2,5-dihydro-1H-1,3,5-triazine-6-thione |
InChI |
InChI=1S/C8H9N5S/c9-7-11-6(12-8(14)13-7)5-2-1-3-10-4-5/h1-4,6H,(H4,9,11,12,13,14) |
InChI-Schlüssel |
MOHLOEHAHAFQKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2NC(=S)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B11814940.png)
![2-[[3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B11814942.png)


